Acid violet 19

Übersicht

Beschreibung

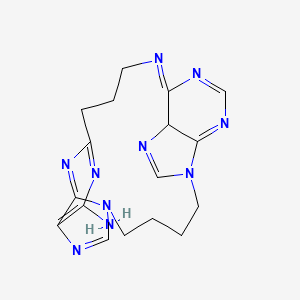

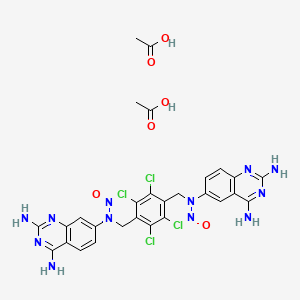

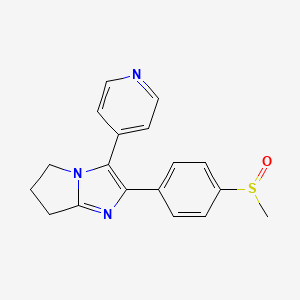

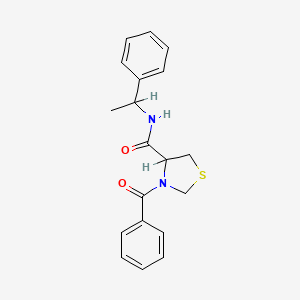

Acid Violet 19, also known as Acid Fuchsin or Fuchsin S, is an acidic magenta dye with the chemical formula C20H17N3Na2O9S3 . It is a sodium sulfonate derivative of fuchsine and has a molecular weight of 585.54 . It is widely used in histology and is one of the dyes used in Masson’s trichrome stain .

Synthesis Analysis

Acid Violet 19 has been synthesized in situ through self-polymerization of monomer aniline . Photocatalytic degradation studies were carried out for cationic acid violet 19 dye using PANI–Fe3O4 nanocomposite in aqueous solution .Molecular Structure Analysis

The empirical formula of Acid Violet 19 is C20H17N3Na2O9S3 . The IUPAC name for Acid Violet 19 is Disodium 2-amino-5-[(Z)-(4-amino-3-sulfonatophenyl)(4-iminio-3-sulfonato-2,5-cyclohexadien-1-ylidene)methyl]-3-methylbenzenesulfonate .Chemical Reactions Analysis

In the degradation of Acid Violet 19, different advanced oxidation processes have been used . The oxidants involved were identified as positive hole, hydroxyl radical, and superoxide anion radical .Physical And Chemical Properties Analysis

Acid Violet 19 is soluble in water and slightly soluble in ethanol . It is used in histology, and is one of the dyes used in Masson’s trichrome stain .Wissenschaftliche Forschungsanwendungen

Textile Industry: Eco-Friendly Dyeing of Fabrics

Acid Violet 19 is utilized in the textile industry for the dyeing of proteinous fabrics like silk and wool. A study has shown that using Acid Violet 49 dye under microwave radiation can improve the dyeing process, making it more eco-friendly . This method not only saves energy, money, and labor but also results in cleaner processes with excellent color yield and fastness properties.

Environmental Science: Adsorbent for Water Treatment

In environmental science, Acid Violet 19 has been studied for its potential use as a contaminant in river water. Research has explored the use of low-cost Brazilian corn starch as an adsorbent for removing Acid Violet 19 from water. This approach has shown promising results, with high removal efficiency and good recovery percentages for real water samples .

Histology: Staining in Medical Diagnostics

Acid Fuchsin serves as a supramolecular dye in Masson’s trichrome stain, which is extensively used in histology. It is employed with picric acid in Van Gieson’s method to reveal red collagen fibers and to highlight smooth muscle in contrast to collagen . This application is crucial for medical diagnostics and research.

Optoelectronics: Nonlinear Optical Susceptibility

The compound has been investigated for its nonlinear optical susceptibility when deposited on FTO substrates for optoelectronic applications. Acid Fuchsin thin films have shown potential for use in various optoelectronic devices due to their rapid response and high values of nonlinear parameters at short wavelengths .

Molecular Topology: Supramolecular Chemistry

Acid Fuchsin’s complex molecular structure is essential for understanding its physicochemical features. Topological modeling has been used to explore the supramolecular nature of Acid Fuchsin, which is significant for QSAR and QSPR analyses in supramolecular chemistry .

Biomedical Applications: Cellular Markers and Fluorescent Ink

In the biomedical field, Acid Fuchsin has been used as a biocompatible cellular marker and for fluorescent ink-based spray-assisted fingerprint analysis. Its properties make it suitable for marking and tracing in various biological and forensic applications .

Photonic Devices: Organic Semiconductor

Beyond textile and environmental applications, Acid Fuchsin plays a crucial role in electronic fields as an organic semiconductor. Its molecular structure and properties are conducive to the development of photonic devices .

Analytical Chemistry: pH Indicator

Acid Fuchsin also functions as a pH indicator, which is an important tool in analytical chemistry. It helps in determining the acidity or basicity of solutions, which is vital for various chemical processes and experiments .

Wirkmechanismus

In aqueous solutions, Acid Violet 19 dissociates into positive and negative ions that penetrate through the wall and membrane of both gram-positive and gram-negative bacterial cells . The positive ion interacts with negatively charged components of bacterial cells including the lipopolysaccharide (on the cell wall), the peptidoglycan, and DNA .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

disodium;(3E)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O9S3.2Na/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRZTHMJPHPAMU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C/C(=C(\C2=CC(=C(C=C2)N)S(=O)(=O)O)/C3=CC(=C(C=C3)N)S(=O)(=O)[O-])/C=C(C1=N)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3Na2O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044418 | |

| Record name | C.I. Acid Violet 19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Olive to dark olive-green solid; [Merck Index] Blue-green powder; [Sigma-Aldrich MSDS] | |

| Record name | Acid Fuchsin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Fuchsin acid | |

CAS RN |

3244-88-0 | |

| Record name | Benzenesulfonic acid, 2-amino-5-[(4-amino-3-sulfophenyl)(4-imino-3-sulfo-2,5-cyclohexadien-1-ylidene)methyl]-3-methyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Violet 19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-(4-amino-3-methyl-5-sulphonatophenyl)-1-(4-amino-3-sulphonatophenyl)methylene)cyclohexa-1,4-dienesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Acid Fuchsin (Acid Violet 19) has a molecular formula of C20H17N3Na2O9S3 and a molecular weight of 585.54 g/mol.

ANone: While the provided abstracts do not contain specific spectroscopic data, Acid Fuchsin is known for its characteristic absorption peak at λmax = 545 nm, as observed in UV-Vis spectra. [] This property allows for monitoring its degradation during electro-catalytic oxidation processes. []

ANone: Acid Fuchsin, in combination with methylene blue, offers a cost-effective and stable alternative to hematoxylin-eosin for differentiating bone and soft tissues in histological sections. [, ] In this staining combination, bone stains bright pink while soft tissues take on a blue-purple hue. [, ]

ANone: Acid Fuchsin's low affinity for membrane filters, coupled with its amphoteric nature, makes it suitable for a two-step staining procedure. [] Initially, bacteria on the filter are treated with Acid Fuchsin, followed by exposure to dilute methylene blue at a pH that decolorizes the Acid Fuchsin on the filter, resulting in densely stained bacteria. []

ANone: Yes, studies have shown that Acid Fuchsin can be effectively removed from simulated dye wastewater through electro-catalytic oxidation using Ti-based electrodes. [, ] The degradation process, which follows first-order kinetics, involves the generation of small molecular intermediate products. [, ] Notably, electrodes modified with Fe or Ni exhibit superior removal efficiency compared to unmodified electrodes or those modified with Cu. []

ANone: Activated carbon derived from palm oil shell, particularly when activated with H3PO4 (AC 34), demonstrates significant adsorption capacity for Acid Fuchsin. [] The adsorption process, which is endothermic in nature, follows both the Langmuir and Freundlich isotherms. []

ANone: The presence of sulfonic acid groups in Acid Fuchsin is crucial for its selective bactericidal effect. [, ] While basic triphenylmethane dyes like magenta kill Gram-positive bacteria but spare Gram-negatives, Acid Fuchsin, which differs from magenta only by the presence of sulfonic acid groups, exhibits the reverse selectivity. [, ] This observation highlights the crucial role of these sulfonic acid groups in determining the dye's target specificity.

ANone: Acid Fuchsin, when used in combination with methylene blue for histological staining, is noted for its stability. [] This stability contributes to the stain's ease of use and contributes to its cost-effectiveness as a viable alternative to hematoxylin and eosin. []

ANone: Traditional methods employing Acid Fuchsin and Phloxine B for staining nematodes in roots and egg masses, respectively, raise concerns about potential harm to users and the environment due to their chemical properties. [] These concerns necessitate special handling and costly waste disposal procedures. [] Consequently, there is a growing interest in exploring safer and more environmentally friendly alternatives for nematode staining.

ANone: Red food coloring has emerged as a promising alternative to Acid Fuchsin and Phloxine B for staining nematodes. [, ] It effectively stains Meloidogyne incognita within roots, offering comparable visibility to Acid Fuchsin. [] Moreover, red food coloring vividly stains egg masses, making them easily discernible even without magnification. [] This substitution provides a safer, environmentally friendly, and cost-effective approach to nematode staining.

ANone: Various analytical techniques are employed to characterize Acid Fuchsin's adsorption behavior on materials like activated carbon. These techniques include:

- Fourier Transform Infrared (FTIR) spectroscopy: To analyze the functional groups present on the activated carbon surface and their interactions with Acid Fuchsin molecules. []

- Scanning Electron Microscopy (SEM): To visualize the surface morphology and pore structure of the activated carbon, providing insights into the available adsorption sites. []

- Nitrogen adsorption-desorption isotherms: To determine the surface area and pore size distribution of the activated carbon, which are crucial parameters influencing adsorption capacity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,7R,9R,10R)-1,2,5-Trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1208050.png)

![3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol](/img/structure/B1208051.png)

![2-bromo-N-[4-[[(7R,8R,9S,10R,13S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-yl]sulfanyl]phenyl]acetamide](/img/structure/B1208056.png)